1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected through a piperazine ring.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-17(2)19(13-16)23-11-9-22(10-12-23)15-18-7-8-20(24-3)21(14-18)25-4/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMFIBVVFJUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3,4-Dimethoxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the aromatic rings and the presence of the piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
